N-(3-chloro-4-formylphenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
1289064-51-2 |
|---|---|
Molecular Formula |
C8H8ClNO3S |
Molecular Weight |
233.67 g/mol |
IUPAC Name |
N-(3-chloro-4-formylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H8ClNO3S/c1-14(12,13)10-7-3-2-6(5-11)8(9)4-7/h2-5,10H,1H3 |
InChI Key |
MQTMJDLTNQOQON-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)C=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of N 3 Chloro 4 Formylphenyl Methanesulfonamide
Transformations of the Formyl Group
The aldehyde functionality in N-(3-chloro-4-formylphenyl)methanesulfonamide is a highly reactive site, susceptible to a variety of chemical modifications. These transformations allow for the introduction of new functional groups and the extension of the molecule's carbon framework.
Nucleophilic Addition Reactions (e.g., Cyanohydrin, Imine, Hydrazone Formation)
The electrophilic carbon of the formyl group is a prime target for nucleophiles. This reactivity allows for the formation of cyanohydrins, imines, hydrazones, and other addition products. libretexts.orgmasterorganicchemistry.comlibretexts.orgbyjus.com
Cyanohydrin Formation: The addition of hydrogen cyanide across the carbonyl double bond yields a cyanohydrin. This reaction is typically base-catalyzed to generate the cyanide anion (CN-), a potent nucleophile. byjus.com
Imine and Hydrazone Formation: The reaction of the formyl group with primary amines or hydrazines leads to the formation of imines (Schiff bases) and hydrazones, respectively. organic-chemistry.orgnih.gov These condensation reactions are often acid-catalyzed and involve the elimination of a water molecule. The formation of hydrazones from aldehydes and hydrazides is a well-established synthetic route. ekb.egresearchgate.netnih.gov For instance, substituted benzene (B151609) sulfonohydrazones can be synthesized by reacting the corresponding sulfonyl hydrazide with various aromatic aldehydes and ketones. ekb.egresearchgate.net
| Reactant | Product Type | General Conditions |
|---|---|---|
| Hydrogen Cyanide (HCN) | Cyanohydrin | Base catalyst |
| Primary Amine (R-NH2) | Imine (Schiff Base) | Acid catalyst, removal of water |
| Hydrazine (H2N-NH2) or Substituted Hydrazines | Hydrazone | Acid catalyst, often in a suitable solvent like ethanol |
Oxidation to Carboxylic Acid Derivatives
The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 2-chloro-4-(methylsulfonamido)benzoic acid. A variety of oxidizing agents can be employed for this transformation. In a documented synthesis, the oxidation of the formyl group in a related N-sulfonyl aniline (B41778) was achieved using manganese dioxide (MnO2).
Reduction to Hydroxymethyl or Methyl Analogues
The aldehyde can be reduced to a primary alcohol (hydroxymethyl group) or completely reduced to a methyl group.
Reduction to Hydroxymethyl: Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used to convert aldehydes to primary alcohols. researchgate.netmasterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in an alcoholic solvent.
Reduction to Methyl: While not explicitly detailed for this specific compound, the complete reduction of an aldehyde to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, although these methods may not be compatible with all functional groups present in the molecule.
| Desired Product | Typical Reagent | General Conditions |
|---|---|---|
| Hydroxymethyl derivative | Sodium Borohydride (NaBH4) | Protic solvent (e.g., methanol, ethanol) |
| Methyl derivative | Hydrazine/strong base (Wolff-Kishner) or Zn(Hg)/HCl (Clemmensen) | Harsh conditions, compatibility with other functional groups must be considered |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions provide a powerful tool for converting the carbonyl group into a carbon-carbon double bond, allowing for significant extension of the molecular framework.
Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comlumenlearning.comwikipedia.orgorganic-chemistry.orglibretexts.org The stereochemical outcome of the reaction (E or Z alkene) is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: A popular alternative to the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.comyoutube.comorganic-chemistry.orgnih.gov This reaction typically shows excellent (E)-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig reagents and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.orgorganic-chemistry.org
Modifications of the Sulfonamide Moiety
The sulfonamide group also presents opportunities for derivatization, primarily through reactions at the nitrogen atom.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The hydrogen atom on the sulfonamide nitrogen can be replaced with an alkyl group. This reaction typically requires a base to deprotonate the sulfonamide, forming a more nucleophilic sulfonamide anion, which then reacts with an alkylating agent (e.g., an alkyl halide).
N-Acylation: Similarly, the sulfonamide can be N-acylated using acylating agents such as acyl chlorides or anhydrides. The reactivity of sulfonamides in acylation can be low, often necessitating the use of a base or a catalyst. researchgate.netresearchgate.netsemanticscholar.org Metal hydrogen sulfates and bismuth(III) salts have been reported as effective catalysts for the N-acylation of sulfonamides under various conditions. researchgate.netresearchgate.net The use of N-acylbenzotriazoles in the presence of sodium hydride also provides an efficient method for N-acylation. semanticscholar.org
| Reaction Type | Typical Reagents | General Conditions |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Aprotic solvent (e.g., DMF, THF) |
| N-Acylation | Acyl chloride or anhydride, Base or Catalyst (e.g., BiCl3, Al(HSO4)3) | Solvent or solvent-free, may require heating |
Exploitation of Sulfonamide Acidity and Reactivity
The sulfonamide moiety is a critical functional group in a multitude of biologically active compounds. nih.govnih.gov The chemistry of sulfonamides is of significant interest due to their distinct physical, chemical, and biological properties. nih.gov The sulfonamide group in this compound possesses an acidic proton on the nitrogen atom, which can be exploited for various derivatization reactions. This acidity is a key characteristic that allows for reactions such as alkylation and acylation under appropriate basic conditions.
The reactivity of the sulfonamide N-H bond is central to the synthesis of a wide array of derivatives. For instance, in the synthesis of related sulfonamide-containing compounds, the reaction of a primary sulfonamide with an appropriate electrophile in the presence of a base is a common strategy. This approach can be envisioned for this compound to introduce a variety of substituents on the sulfonamide nitrogen, thereby modulating the compound's physicochemical and biological properties. The specific reaction conditions would need to be carefully selected to ensure chemoselectivity, particularly given the presence of the reactive formyl group.
Aromatic Ring Functionalization and Substituent Effects
The aromatic ring of this compound is substituted with three distinct groups: a chloro group, a formyl group, and a methanesulfonamide (B31651) group. These substituents exert significant influence on the reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com The chloro and methanesulfonamide groups are ortho, para-directing, while the formyl group is a meta-directing deactivator.
The interplay of these substituent effects dictates the position of any further functionalization on the aromatic ring. The methanesulfonamide group is a deactivating group, while the chloro group is also deactivating. The formyl group is strongly deactivating. Therefore, the aromatic ring is electron-deficient, making electrophilic substitution challenging. However, under forcing conditions, any new electrophile would be directed to the positions dictated by the existing substituents. Specifically, the position ortho to the methanesulfonamide group and meta to the formyl and chloro groups would be the most likely site for substitution.
Synthesis of Novel Analogs for Structure-Activity Relationship Hypothesis Generation (In Vitro/In Silico Focus)
The generation of novel analogs of this compound is a crucial step in establishing structure-activity relationships (SAR) and for the hypothesis-driven design of new molecules with desired biological activities. nih.govnih.govnih.gov This process often involves a combination of chemical synthesis, in vitro biological evaluation, and in silico computational modeling. nih.govmdpi.comrsc.orgsemanticscholar.orgnih.gov
Synthetic Strategies for Analog Generation:
A modular synthetic approach would be highly beneficial for creating a library of analogs. nih.gov This could involve:
Modification of the formyl group: The aldehyde functionality can be readily converted to other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in reductive amination reactions to introduce a variety of amine-containing substituents.
Derivatization of the sulfonamide: As discussed in section 3.2.2, the sulfonamide N-H can be alkylated or acylated to introduce diverse side chains.
Modification of the aromatic ring: While challenging, further substitution on the aromatic ring can be achieved, or the chloro substituent could be replaced via nucleophilic aromatic substitution under specific conditions.
In Vitro and In Silico Evaluation:
Once synthesized, these analogs would be subjected to a battery of in vitro assays to determine their biological activity. nih.gov This data, combined with in silico studies such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can provide valuable insights into the SAR. mdpi.comsemanticscholar.org Molecular docking studies, for example, can help to visualize the binding mode of the compounds to their biological target and explain the observed activity trends. nih.govrsc.org This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery. researchgate.net
The following table provides a hypothetical example of a dataset that could be generated from such a study:
| Compound ID | R1 (Formyl Modification) | R2 (Sulfonamide Modification) | In Vitro Activity (IC50, µM) | Predicted Binding Affinity (kcal/mol) |
| NCFM-001 | -CHO | -H | 10.5 | -7.2 |
| NCFM-002 | -CH2OH | -H | 15.2 | -6.8 |
| NCFM-003 | -COOH | -H | 5.8 | -8.1 |
| NCFM-004 | -CHO | -CH3 | 8.3 | -7.5 |
| NCFM-005 | -CHO | -CH2CH3 | 9.1 | -7.4 |
Functional Group Compatibility and Chemoselectivity Studies
The presence of multiple functional groups in this compound necessitates a careful consideration of functional group compatibility and chemoselectivity during its chemical transformations. The formyl group, being a reactive aldehyde, is susceptible to both oxidation and reduction. The sulfonamide group is generally stable but its N-H proton is acidic. The chloro group on the aromatic ring is relatively unreactive towards nucleophilic substitution unless activated.
Achieving chemoselectivity is paramount when modifying one functional group in the presence of others. For example, the selective reduction of the formyl group to an alcohol can be achieved using mild reducing agents like sodium borohydride, which would not be expected to affect the sulfonamide or the chloro group. Conversely, stronger reducing agents like lithium aluminum hydride might also reduce the sulfonamide.
Mechanistic and Kinetic Investigations of Reactions Involving N 3 Chloro 4 Formylphenyl Methanesulfonamide
Elucidation of Reaction Mechanisms for Synthetic Transformations
Copper-Catalyzed N-Arylation: A practical and economical approach for the N-arylation of sulfonamides involves the use of copper catalysts. These reactions typically couple an aryl halide with a sulfonamide. For the synthesis of N-(3-chloro-4-formylphenyl)methanesulfonamide, this would likely involve the reaction of 3-chloro-4-formyl-bromobenzene or -iodobenzene with methanesulfonamide (B31651). The mechanism, while not fully elucidated for all systems, is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the sulfonamide and subsequent reductive elimination to form the N-aryl bond and regenerate the Cu(I) catalyst. Ligand-free copper-catalyzed methods have been developed, which are advantageous for large-scale industrial applications due to their simplicity and cost-effectiveness. nie.edu.sg
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction is highly efficient for the N-arylation of a wide range of amines and related compounds, including methanesulfonamide. organic-chemistry.org The catalytic cycle is generally understood to involve:
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., a derivative of 3-chloro-4-formylbenzene) to form a Pd(II) intermediate.
Deprotonation and Ligand Exchange: The sulfonamide is deprotonated by a base, and the resulting sulfonamidate anion coordinates to the Pd(II) center, displacing a halide ion.
Reductive Elimination: The N-aryl bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-arylsulfonamide product and regenerating the Pd(0) catalyst.
The choice of ligand for the palladium catalyst is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope. For instance, bulky, electron-rich phosphine (B1218219) ligands like t-BuXPhos have been shown to be effective in the coupling of methanesulfonamide with aryl bromides and chlorides under mild conditions. organic-chemistry.org
| Catalyst System | Proposed Key Steps | Typical Reaction Conditions |
| Copper-Catalyzed | Oxidative addition, coordination, reductive elimination | Cu(I) or Cu(II) salt, base (e.g., K2CO3, Cs2CO3), solvent (e.g., DMSO, DMF), often ligand-free |
| Palladium-Catalyzed | Oxidative addition, deprotonation/ligand exchange, reductive elimination | Pd(0) or Pd(II) precursor, phosphine ligand, base (e.g., NaOtBu, K3PO4), solvent (e.g., toluene, dioxane) |
Kinetic Studies of Formyl Group Reactivity and Derivatization
The formyl group (-CHO) is a key functional group in this compound, and its reactivity is central to the derivatization of the molecule. Kinetic studies on related substituted benzaldehydes can provide a framework for understanding the factors that influence the reaction rates of this formyl group.
The reactivity of the formyl group is significantly influenced by the electronic effects of the substituents on the aromatic ring. The methanesulfonamide group (-NHSO2CH3) and the chlorine atom are both electron-withdrawing groups. Their presence is expected to increase the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack.
Kinetic investigations of reactions such as Wittig-Horner reactions with substituted benzaldehydes have shown that electron-withdrawing substituents accelerate the reaction rate. The rate-determining step in these reactions is often the formation of an intermediate. A positive reaction constant (ρ) in a Hammett plot for such reactions indicates that the transition state is stabilized by electron-withdrawing groups.
The general trend for the reactivity of substituted benzaldehydes in nucleophilic addition reactions is as follows:
| Substituent Type | Effect on Formyl Group | Expected Reaction Rate |
| Electron-Donating | Decreases electrophilicity | Slower |
| Electron-Withdrawing | Increases electrophilicity | Faster |
Given that this compound possesses two electron-withdrawing groups, its formyl group is anticipated to be highly reactive towards nucleophiles compared to unsubstituted benzaldehyde.
Catalytic Aspects in Derivative Formation
The formation of derivatives from this compound often requires catalysis to achieve high efficiency and selectivity. The catalytic strategies employed will depend on the specific transformation being targeted.
For reactions involving the formyl group, such as reductive amination, acetal (B89532) formation, or Knoevenagel condensation, acid or base catalysis is commonly employed.
Acid Catalysis: In reactions like acetal formation, an acid catalyst protonates the formyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by an alcohol.
Base Catalysis: In reactions like the Knoevenagel condensation, a base is used to deprotonate the active methylene (B1212753) compound, generating a nucleophilic carbanion that then attacks the formyl group.
For transformations involving the N-H bond of the sulfonamide, such as further N-alkylation or N-arylation, transition metal catalysis, similar to that used in its synthesis, could be employed. However, the existing substitution pattern may influence the feasibility and outcome of such reactions.
In the broader context of N-acyl sulfonamides, cobalt-catalyzed cyclization reactions have been reported, demonstrating the potential for transition metal catalysis to effect complex transformations on molecules containing the sulfonamide moiety. acs.org
| Reaction Type | Catalyst | Role of Catalyst |
| Acetal Formation | Acid (e.g., p-TsOH) | Protonates carbonyl oxygen, activates formyl group |
| Knoevenagel Condensation | Base (e.g., piperidine) | Deprotonates active methylene compound to form nucleophile |
| Reductive Amination | Acid (for imine formation), Reducing agent (e.g., NaBH3CN) | Facilitates imine/iminium ion formation |
| N-Alkylation/Arylation | Transition Metal (e.g., Cu, Pd) | Facilitates C-N bond formation via catalytic cycle |
Hydrogen Bonding and Intramolecular Interactions Influencing Reactivity and Conformation
The conformation and reactivity of this compound are influenced by a network of intramolecular and intermolecular interactions, including hydrogen bonding. The molecule contains a hydrogen bond donor (the N-H group of the sulfonamide) and several potential hydrogen bond acceptors (the oxygen atoms of the sulfonamide and formyl groups, and the nitrogen atom of the sulfonamide).
While a crystal structure for this compound is not publicly available, studies on related compounds provide valuable insights. For instance, in N-(3-chloro-4-methylphenyl)maleamic acid, an intramolecular O-H...O hydrogen bond is observed. nih.gov In other N-aryl amides, the dihedral angle between the benzene (B151609) ring and the amide group is a key conformational parameter. nih.gov
In this compound, there is the potential for an intramolecular hydrogen bond between the sulfonamide N-H and the formyl oxygen. The formation of such a hydrogen bond would depend on the relative orientation of these groups, which is influenced by steric and electronic factors. Such an interaction could rigidify the conformation of the molecule and influence the reactivity of the formyl group by affecting its accessibility and electronic properties.
Computational studies and experimental techniques like X-ray crystallography and NMR spectroscopy on analogous molecules have been used to investigate these interactions. For example, Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts, including hydrogen bonds and other weak interactions like C-H...O and C-H...Cl contacts, which can play a significant role in the crystal packing of such molecules. nih.govresearchgate.net The presence and strength of these interactions can impact the molecule's physical properties and its behavior in different chemical environments.
| Potential Interaction | Atoms Involved | Potential Influence |
| Intramolecular H-bond | N-H (sulfonamide) ... O=C (formyl) | Restricts conformational freedom, influences formyl group reactivity |
| Intermolecular H-bond | N-H ... O=S or N-H ... O=C | Dictates crystal packing and solid-state properties |
| C-H...O/Cl Interactions | Aromatic/Alkyl C-H ... O or Cl | Contribute to supramolecular assembly |
Advanced Spectroscopic and Structural Analysis Methodologies for N 3 Chloro 4 Formylphenyl Methanesulfonamide and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition and molecular formula. Techniques such as Fourier transform ion cyclotron resonance (FTICR) mass spectrometry or Orbitrap mass spectrometry provide mass measurements with high accuracy and resolution. nih.gov
For N-(3-chloro-4-formylphenyl)methanesulfonamide, HRMS would be employed to verify its molecular formula, C₈H₈ClNO₃S. The exact mass of the molecular ion is calculated and then compared to the experimentally measured mass. The close agreement between the theoretical and observed mass provides strong evidence for the correct elemental composition.
Table 1: Theoretical and Expected High-Resolution Mass Spectrometry Data for this compound
| Parameter | Description | Expected Value |
| Molecular Formula | The elemental composition of the compound. | C₈H₈ClNO₃S |
| Theoretical Monoisotopic Mass | The calculated mass using the mass of the most abundant isotopes of each element. | 232.9913 g/mol |
| Expected [M+H]⁺ | The mass of the protonated molecule, commonly observed in positive ion mode ESI. | 233.9986 g/mol |
| Expected [M-H]⁻ | The mass of the deprotonated molecule, commonly observed in negative ion mode ESI. | 231.9841 g/mol |
| Expected Isotopic Pattern | The characteristic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). | A ratio of approximately 3:1 for the M and M+2 peaks. |
Note: The expected values are theoretical and await experimental verification.
Nuclear Magnetic Resonance Spectroscopy (1D and 2D) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of a molecule in solution. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms within the molecule.
For this compound, ¹H NMR would show distinct signals for the aromatic protons, the formyl proton, the N-H proton, and the methyl protons of the methanesulfonamide (B31651) group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide crucial information about the substitution pattern on the aromatic ring and the connectivity of the different functional groups. ¹³C NMR would complement this by showing signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| CHO | 9.8 - 10.0 | Singlet | N/A |
| Aromatic H | 7.5 - 8.0 | Multiplet | - |
| NH | 7.0 - 8.0 | Singlet (broad) | N/A |
| CH₃ | 3.0 - 3.3 | Singlet | N/A |
Note: These are predicted chemical shift ranges and require experimental confirmation.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These techniques are particularly useful for identifying the presence of specific functional groups. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational frequencies of the bonds within the molecule.
In the analysis of this compound, IR and Raman spectra would be expected to show characteristic absorption bands for the N-H stretch, the C=O stretch of the aldehyde, the S=O stretches of the sulfonamide, and various vibrations associated with the substituted aromatic ring.
Table 3: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (sulfonamide) | Stretching | 3200 - 3300 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O (aldehyde) | Stretching | 1690 - 1715 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| S=O (sulfonamide) | Asymmetric Stretching | 1320 - 1360 |
| S=O (sulfonamide) | Symmetric Stretching | 1140 - 1180 |
| C-Cl | Stretching | 600 - 800 |
Note: These are typical wavenumber ranges and the exact positions would need to be determined experimentally.
Ultraviolet-Visible Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.
This compound contains a substituted benzene (B151609) ring, which is a chromophore. The UV-Vis spectrum would be expected to show absorption bands characteristic of the electronic transitions within this aromatic system. The position and intensity of these bands can be influenced by the nature and position of the substituents on the ring.
Table 4: Expected UV-Visible Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Methanol/Ethanol | ~250-300 | To be determined | π → π |
| Methanol/Ethanol | ~300-350 | To be determined | n → π |
Note: The exact absorption maxima (λmax) and molar absorptivities (ε) are dependent on the solvent and require experimental measurement.
X-ray Crystallography for Solid-State Structural Determination
For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure. It would reveal the planarity of the aromatic ring, the conformation of the methanesulfonamide group relative to the ring, and any intermolecular interactions, such as hydrogen bonding, that are present in the crystal lattice.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Description |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - To be determined |
| Z (molecules per unit cell) | To be determined |
| Calculated Density | To be determined |
| R-factor | To be determined |
Note: No experimental crystallographic data for this specific compound is currently available in the public domain.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC), column chromatography, and Thin-Layer Chromatography (TLC) are commonly employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to determine the purity of a compound and to quantify its amount. For this compound, a reverse-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
Column Chromatography: This technique is used for the purification of the compound on a larger scale. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (eluent) are chosen to effectively separate the desired compound from any impurities or unreacted starting materials.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for determining the purity of fractions collected during column chromatography. A spot of the compound solution is applied to a plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a suitable solvent system. The retention factor (Rf) value is a characteristic of the compound in that specific system.
Table 6: General Chromatographic Conditions for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection |
| HPLC | C18 silica gel | Acetonitrile/Water gradient | UV detector (at λmax) |
| Column Chromatography | Silica gel 60 | Ethyl acetate/Hexane mixture | UV light or staining |
| TLC | Silica gel F254 | Ethyl acetate/Hexane (e.g., 30:70) | UV light (254 nm) |
Note: These are general conditions and would require optimization for this specific compound.
Computational and Theoretical Chemistry Studies on N 3 Chloro 4 Formylphenyl Methanesulfonamide
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock, HOMO-LUMO Analysis, NBO Analysis)
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about molecular orbitals and electron distribution.
Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are used to optimize the molecular geometry of N-(3-chloro-4-formylphenyl)methanesulfonamide, determining its most stable three-dimensional structure. DFT, which includes electron correlation effects, is often favored for its balance of accuracy and computational cost. These calculations yield key electronic parameters, thermodynamic properties, and dipole moments.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and kinetic stability. guidechem.comchembeez.com A smaller energy gap suggests higher reactivity and a greater propensity for electronic transitions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, quantifying the stability derived from these interactions. This analysis can elucidate hyperconjugative effects and the nature of intramolecular hydrogen bonds, offering a deeper understanding of the molecule's electronic stabilization.
Table 1: Hypothetical Frontier Orbital Energies for this compound This table presents illustrative data calculated using DFT/B3LYP method with a 6-311G(d) basis set for explanatory purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.15 |
| LUMO Energy | -2.30 |
| Energy Gap (ΔE) | 4.85 |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the molecule's dynamic behavior, including its flexibility and conformational preferences.
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can map its conformational landscape. These simulations, typically run for nanoseconds to microseconds, track the trajectories of all atoms, revealing the different shapes (conformers) the molecule can adopt and the energetic barriers between them. The results can be visualized as a free energy surface, which highlights the most stable, low-energy conformations that the molecule is likely to assume in a given environment (e.g., in solution). This information is crucial for understanding how the molecule might interact with a biological target, as its shape dictates its function.
Molecular Docking and Binding Affinity Predictions for Molecular Probes (In Vitro/In Silico Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule and its biological target.
In a typical docking study involving this compound, the compound would be treated as a flexible ligand and docked into the binding site of a target protein. The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding pocket and scores them based on a force field. The resulting scores, often expressed as binding affinity (e.g., in kcal/mol), estimate the strength of the interaction. A more negative score generally indicates a more stable and favorable binding interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target This table shows representative data for explanatory purposes.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Kinase X | -8.5 | LYS-78, LEU-130, ASP-184 |
| Protease Y | -7.2 | HIS-41, CYS-145, GLU-166 |
Structure-Activity Relationship (SAR) Modeling Based on In Silico Data
Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling uses computational methods to build a mathematical relationship between the chemical structures of a series of compounds and their measured activities.
To develop a QSAR model for a series of analogs of this compound, researchers would first calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). Using statistical methods, a predictive model is then generated that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules by identifying which structural modifications are likely to enhance activity.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic properties of molecules. These theoretical predictions are highly valuable for interpreting experimental spectra and confirming molecular structures.
For this compound, DFT calculations can predict its vibrational spectrum (FT-IR and Raman), providing the frequencies and intensities of characteristic bond vibrations. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in signal assignment. TD-DFT is used to predict the electronic absorption spectrum (UV-Visible), calculating the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the electronic transitions. A strong correlation between the computed and experimental spectra provides confidence in the optimized molecular structure and the computational methodology used.
Future Research Directions and Unexplored Avenues for N 3 Chloro 4 Formylphenyl Methanesulfonamide
Development of Green Chemistry Approaches for Sustainable Synthesis
Future research should prioritize the development of environmentally benign synthetic routes for N-(3-chloro-4-formylphenyl)methanesulfonamide, moving away from traditional methods that may rely on hazardous reagents or generate significant waste. The principles of green chemistry offer a framework for creating more sustainable processes. Key areas for investigation include:
One-Pot Synthesis: Designing a multi-step, one-pot procedure could significantly improve efficiency. This approach minimizes the need for isolating intermediates, thereby reducing solvent usage and waste generation.
Alternative Solvents: Research into the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, could replace conventional volatile organic compounds.
Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities is a core principle of green chemistry. Future syntheses could explore novel catalysts that are efficient, recyclable, and operate under mild conditions.
Renewable Feedstocks: Investigating pathways that utilize renewable starting materials could further enhance the sustainability of the synthesis process.
| Green Chemistry Strategy | Potential Application in Synthesis | Expected Benefits |
| One-Pot Reactions | Combining the chlorination, formylation, and sulfonamidation steps into a single continuous process. | Reduced solvent waste, lower energy consumption, improved atom economy. |
| Green Solvents | Utilizing aqueous media or bio-derived solvents for key reaction steps. | Minimized environmental pollution and improved operational safety. |
| Biocatalysis | Employing enzymes (e.g., transaminases) for specific transformations. | High selectivity, mild reaction conditions, reduced by-product formation. |
| Continuous Flow Chemistry | Implementing the synthesis in a microreactor system. | Enhanced safety, better process control, easier scalability. |
Exploration of Novel Reactivity Patterns under Diverse Catalytic Conditions
The reactivity of this compound is governed by the interplay of its three functional groups on the aromatic ring. Future studies should explore its behavior under a variety of catalytic systems to uncover novel transformations.
The aldehyde group serves as a versatile handle for numerous reactions, including condensations, reductive aminations, and Wittig-type reactions. The electron-withdrawing nature of both the formyl and chloro groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Research could focus on:
Cross-Coupling Reactions: Using the chloro-substituent as a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
Organocatalysis: Investigating the use of small organic molecules, such as prolinol ether catalysts, to catalyze reactions at the formyl group, potentially leading to chiral products with high enantioselectivity.
C-H Functionalization: Exploring modern catalytic methods to directly functionalize the C-H bonds of the aromatic ring, offering a more atom-economical approach to derivatization.
Advanced Characterization Techniques and Data Interpretation Methodologies
A comprehensive understanding of the physicochemical properties of this compound requires the application of advanced analytical techniques. While standard methods like NMR and IR spectroscopy provide basic structural information, more sophisticated methods can offer deeper insights.
Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information about its three-dimensional geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding its physical properties and for computational modeling.
Solid-State NMR (ssNMR): This technique can be used to study the structure and dynamics of the compound in its solid form, providing complementary information to X-ray diffraction, especially for polycrystalline or amorphous samples.
Advanced Mass Spectrometry: Techniques like High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, while tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, aiding in the structural elucidation of reaction products and potential metabolites in non-clinical studies.
| Technique | Type of Information | Potential Insight for the Compound |
| Single-Crystal X-ray Diffraction | 3D molecular structure, packing, intermolecular forces. | Elucidation of hydrogen bonding networks involving the sulfonamide N-H and formyl oxygen. |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Through-bond correlations between atoms. | Unambiguous assignment of all ¹H and ¹³C signals and confirmation of connectivity. |
| Time-Resolved IR Spectroscopy | Real-time monitoring of transient species in a reaction. | Mechanistic details of catalytic transformations involving the compound. |
| Thermal Analysis (DSC, TGA) | Thermal stability, phase transitions. | Determination of melting point and decomposition temperature. |
Expanding Computational Modeling Capabilities for Predictive Chemistry
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental design and saving resources. For this compound, computational approaches can be particularly insightful.
Density Functional Theory (DFT): DFT calculations can be used to predict spectroscopic data (NMR, IR), molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. This information helps in understanding the molecule's electronic structure and predicting sites of reactivity.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their properties, QSAR models can be developed to correlate specific structural features with observed activity. This is a valuable tool in rational drug design.
Machine Learning Models: As demonstrated for related sulfonamides, machine learning algorithms can be trained on experimental data to predict reaction outcomes or biological activities, accelerating the discovery of new applications.
Integration into New Chemical Biology Tools for Mechanistic Elucidation (Non-Clinical)
The unique combination of a reactive aldehyde and a sulfonamide moiety makes this compound an attractive scaffold for developing chemical biology tools. Sulfonamides are a well-known class of compounds with a wide range of biological activities. The aldehyde functionality provides a convenient handle for bioconjugation.
Future research could focus on transforming this compound into a molecular probe for non-clinical studies. This could involve:
Synthesis of Fluorescent Probes: Attaching a fluorophore to the molecule would allow for its visualization within cellular systems using fluorescence microscopy, enabling the study of its localization and interactions with biomolecules.
Affinity-Based Probes: Immobilizing the compound on a solid support (e.g., beads) could be used to perform affinity pull-down experiments from cell lysates to identify potential protein binding partners, helping to elucidate its mechanism of action.
Covalent Labeling: The aldehyde group can be used to covalently label proteins through reductive amination with lysine (B10760008) residues or other nucleophilic sites, providing a tool to map binding sites or irreversibly inhibit enzyme function in biochemical assays.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in sustainable chemistry, catalysis, and as a tool for fundamental biological research.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-chloro-4-formylphenyl)methanesulfonamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling 3-chloro-4-formylaniline with methanesulfonyl chloride under basic conditions. Optimization can be achieved by:
- Solvent selection : Use anhydrous dichloromethane or THF to minimize side reactions.
- Temperature control : Maintain 0–5°C during sulfonylation to reduce hydrolysis of the formyl group .
- Stoichiometry : A 1.2:1 molar ratio of methanesulfonyl chloride to aniline derivative improves yield .
- Yield Enhancement : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .
Q. How can the purity and structural integrity of this compound be validated?
- Characterization Workflow :
- Elemental Analysis : Confirm %C, %H, %N, %S within ±0.4% of theoretical values .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the formyl proton (~10.2 ppm) and methanesulfonamide methyl group (~3.1 ppm) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1320/1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 262.6 (C₉H₉ClNO₃S) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study : Discrepancies in ¹³C NMR chemical shifts for the formyl group (e.g., 190–195 ppm) may arise from solvent polarity or hydrogen bonding.
- Resolution : Use deuterated DMSO for polar derivatives and CDCl₃ for non-polar analogs to standardize reporting .
- X-ray Crystallography : Absolute confirmation via single-crystal analysis (e.g., C=O bond length ~1.21 Å, S–N bond ~1.63 Å) .
Q. How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?
- Substituent Effects :
| Substituent Position | Reactivity Trend (Suzuki Coupling) | Yield (%) | Reference |
|---|---|---|---|
| 3-Cl, 4-CH=O | Moderate activation (σₚ = +0.23) | 60–75 | |
| 4-NO₂ | Enhanced electrophilicity | 85–90 | |
| 4-OCH₃ | Reduced reactivity (σₚ = −0.27) | 40–50 |
- Mechanistic Insight : The formyl group acts as an electron-withdrawing director, favoring meta-substitution in electrophilic reactions. Steric hindrance from the sulfonamide group slows nucleophilic attacks .
Q. What computational methods predict the biological activity of this compound?
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina with target proteins (e.g., cyclooxygenase-2) to assess binding affinity. The sulfonamide moiety shows strong hydrogen bonding to Arg120 and Tyr355 .
- ADMET Prediction : SwissADME calculates LogP ~2.1 (moderate lipophilicity) and moderate BBB permeability, suggesting CNS activity potential .
Experimental Design Considerations
Q. How to design stability studies for aqueous solutions of this compound?
- Protocol :
- pH Variation : Test stability in buffers (pH 2–9) at 25°C/40°C. Hydrolysis of the formyl group is accelerated under alkaline conditions (t₁/₂ < 24 hrs at pH 9) .
- Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy monitors degradation (λ_max shifts from 270 nm to 310 nm) .
Q. What crystallographic parameters are critical for resolving its solid-state structure?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals (~0.3 mm³). Key parameters:
- Space Group : P2₁/c (common for sulfonamides) .
- Hydrogen Bonding : O=S=O···H–N interactions (2.8–3.0 Å) stabilize the lattice .
Data Contradiction Analysis
Q. Why do reported melting points vary between 148–155°C?
- Root Cause : Polymorphism or residual solvent (e.g., ethanol) inclusion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
